3-Methylisoquinoline hydrochloride
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Overview
Description
3-Methylisoquinoline hydrochloride is a chemical compound belonging to the isoquinoline family Isoquinolines are aromatic heterocyclic organic compounds that consist of a benzene ring fused to a pyridine ring this compound is a derivative of isoquinoline, characterized by the presence of a methyl group at the third position and a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylisoquinoline hydrochloride typically involves the methylation of isoquinoline. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The reaction mechanism includes the initial dehydration of glycerol to form acrolein, followed by a 1,4-cycloaddition with aniline to produce β-anilinopropaldehyde. This intermediate then cyclizes, dehydrates, and oxidizes to form quinoline derivatives, which can be further modified to obtain 3-Methylisoquinoline .
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation processes using methylating agents such as methyl iodide or dimethyl sulfate. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the product. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
3-Methylisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions with higher electron density.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-Methylisoquinoline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methylisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound without the methyl group.
Quinoline: A similar compound with a different ring fusion pattern.
Tetrahydroisoquinoline: A reduced form with additional hydrogen atoms.
Uniqueness
3-Methylisoquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the third position can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H10ClN |
---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
3-methylisoquinoline;hydrochloride |
InChI |
InChI=1S/C10H9N.ClH/c1-8-6-9-4-2-3-5-10(9)7-11-8;/h2-7H,1H3;1H |
InChI Key |
ZVOSPBMQLPRLHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C=N1.Cl |
Origin of Product |
United States |
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